Technical Documentation Center

[1,2,4]Triazolo[1,5-a]pyridin-8-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1,2,4]Triazolo[1,5-a]pyridin-8-ol
  • CAS: 86467-41-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide toTriazolo[1,5-a]pyridin-8-ol: Structure, Properties, and Potential Applications

An In-depth Technical Guide to[1][2][3]Triazolo[1,5-a]pyridin-8-ol: Structure, Properties, and Potential Applications This technical guide provides a comprehensive overview of the heterocyclic compound[1][2][3]Triazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to[1][2][3]Triazolo[1,5-a]pyridin-8-ol: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the heterocyclic compound[1][2][3]Triazolo[1,5-a]pyridin-8-ol. Given the limited direct literature on this specific analog, this document synthesizes information from closely related structures to offer expert insights into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and potential applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[4] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive core for designing novel therapeutic agents. This guide focuses on the 8-hydroxy derivative,[1][2][3]Triazolo[1,5-a]pyridin-8-ol, a molecule of interest for its potential as a chelating agent and its capacity for further functionalization.

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The hydroxyl group at the 8-position introduces functionalities that can significantly influence the molecule's electronic properties, solubility, and biological activity.

Caption: Chemical structure of[1][2][3]Triazolo[1,5-a]pyridin-8-ol.

Physicochemical Properties (Predicted)

PropertyPredicted Value/RangeRationale/Comparison
Molecular Formula C₆H₅N₃O-
Molecular Weight 135.12 g/mol -
Appearance White to off-white solidTypical for similar heterocyclic compounds.
Melting Point > 200 °C8-Hydroxyquinoline has a melting point of 73-75 °C. The fused triazole ring is expected to increase crystal lattice energy and thus the melting point.
Boiling Point > 300 °CHigh due to hydrogen bonding and polarity.
Solubility Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water.The hydroxyl group enhances polarity, but the fused aromatic system limits water solubility.[5]
pKa ~8-9 (for the hydroxyl proton)Similar to the phenolic proton of 8-hydroxyquinoline.
LogP 0.5 - 1.5Estimated based on the balance of the hydrophilic -OH group and the lipophilic aromatic core.

Plausible Synthesis and Methodology

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core typically involves the cyclization of a 2-aminopyridine derivative.[1][2] For the synthesis of[1][2][3]Triazolo[1,5-a]pyridin-8-ol, a plausible starting material would be 2-amino-3-hydroxypyridine.

Proposed Synthetic Pathway:

The proposed synthesis involves a two-step process:

  • Formation of an N-(pyrid-2-yl)formamidoxime intermediate: Reacting 2-amino-3-hydroxypyridine with a suitable reagent to introduce the formamidoxime moiety.

  • Cyclization: Intramolecular cyclization of the intermediate to form the fused triazole ring.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Start 2-Amino-3-hydroxypyridine Reagent1 Formic Acid/DCC or similar activating agent Start->Reagent1 Intermediate N-(3-hydroxy-pyridin-2-yl)formamide Reagent1->Intermediate Reagent2 Hydroxylamine Intermediate->Reagent2 Product1 N-(3-hydroxy-pyridin-2-yl)formamidoxime Reagent2->Product1 Reagent3 Reagent3 Product1->Reagent3 Dehydrating Agent (e.g., TFAA, PPA) FinalProduct [1,2,4]Triazolo[1,5-a]pyridin-8-ol Reagent3->FinalProduct Heat

Caption: Proposed synthetic workflow for[1][2][3]Triazolo[1,5-a]pyridin-8-ol.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-(3-hydroxy-pyridin-2-yl)formamidoxime

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), add formic acid (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(3-hydroxy-pyridin-2-yl)formamide.

  • Dissolve the crude formamide in ethanol, and add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate, 1.5 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-(3-hydroxy-pyridin-2-yl)formamidoxime.

Step 2: Synthesis of[1][2][3]Triazolo[1,5-a]pyridin-8-ol

  • Dissolve the N-(3-hydroxy-pyridin-2-yl)formamidoxime (1.0 eq) in a suitable solvent such as toluene.

  • Add a dehydrating agent like trifluoroacetic anhydride (TFAA) (1.2 eq) or polyphosphoric acid (PPA).[2]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • If using TFAA, quench the reaction with a saturated aqueous solution of sodium bicarbonate. If using PPA, pour the reaction mixture onto ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain[1][2][3]Triazolo[1,5-a]pyridin-8-ol.

Potential Applications and Research Directions

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[7][8]

Kinase Inhibition:

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine core have been investigated as inhibitors of various kinases, such as Janus kinase 2 (JAK2). The 8-position is a key point for substitution to achieve potency and selectivity. The hydroxyl group of[1][2][3]Triazolo[1,5-a]pyridin-8-ol could serve as a handle for further derivatization to explore its potential as a kinase inhibitor.

Metal Chelation:

The 8-hydroxyquinoline scaffold is a well-known metal chelator.[6] The nitrogen of the pyridine ring and the adjacent hydroxyl group form a stable chelation site for various metal ions. It is plausible that[1][2][3]Triazolo[1,5-a]pyridin-8-ol would exhibit similar properties, making it a candidate for applications in:

  • Bioinorganic Chemistry: Studying the role of metal ions in biological systems.

  • Therapeutics: As a potential agent for treating diseases related to metal dysregulation.

  • Sensing: As a fluorescent sensor for metal ions.

Antiviral and Antimicrobial Activity:

The triazole and pyridine moieties are present in many antimicrobial and antiviral agents.[8][9] The fusion of these two rings in[1][2][3]Triazolo[1,5-a]pyridin-8-ol, along with the reactive hydroxyl group, makes it a promising candidate for screening against various pathogens.

Conclusion

[1][2][3]Triazolo[1,5-a]pyridin-8-ol represents a promising yet underexplored molecule with significant potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. Further experimental investigation is warranted to fully elucidate its characteristics and unlock its potential applications.

References

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]

  • ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. Retrieved from [Link]

  • Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Nature. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. Retrieved from [Link]

  • Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). [Link]

  • ResearchGate. (2025). Synthesis, structure and spectroscopy of new thiopyrone and hydroxypyridinethione transition-metal complexes. Retrieved from [Link]

  • PMC. (n.d.). A review exploring biological activities of hydrazones. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.142-08-5,2-Hydroxypyridine Suppliers,MSDS download. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. Retrieved from [Link]

  • PMC. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]

  • PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • PubMed. (2020). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Electronic Modulation of 8-Substituted [1,2,4]Triazolo[1,5-a]pyridines

Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore and optoelectronic core, distinguished by its nitrogen-rich, electron-deficient architecture. While the C2 and C7 positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore and optoelectronic core, distinguished by its nitrogen-rich, electron-deficient architecture. While the C2 and C7 positions are chemically accessible, the C8 position (adjacent to the bridgehead nitrogen) offers a unique vector for electronic tuning.

This guide addresses the "Perio-Effect" —the steric and electronic interaction between the C8-substituent and the N1-lone pair. Mastering this interaction allows researchers to modulate solubility, metabolic stability, and HOMO/LUMO gaps without disrupting the primary binding vectors of the scaffold. This document details the electronic theory, synthetic access via C-H activation, and photophysical characterization of these derivatives.

Electronic Architecture & The "Perio" Effect

To rationally design derivatives, one must understand the frontier molecular orbitals (FMOs) and the unique geometry of the C8 position.

The Scaffold Numbering and Geometry

The [1,2,4]triazolo[1,5-a]pyridine system is a 5,6-fused bicycle. The bridgehead nitrogen is designated N4 . The critical C8 position is located on the pyridine ring, directly adjacent to the bridgehead, and spatially proximal to N1 of the triazole ring.

G N1 N1 (Lone Pair) C2 C2 N1->C2 N3 N3 C2->N3 N4 N4 (Bridge) N3->N4 N4->N1 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 (Target) C7->C8 C8->N1 Perio-Interaction (Steric/Electronic) C8->N4

Figure 1: Connectivity of the [1,2,4]triazolo[1,5-a]pyridine core highlighting the critical N1-C8 interaction.

Electronic Consequences of C8 Substitution

The C8 position is unique due to two competing factors:

  • Inductive Effect: Being adjacent to the bridgehead N4, C8 is naturally electron-deficient (acidic proton).

  • Lone Pair Repulsion (The Perio-Effect): A substituent at C8 sits in the "bay region" relative to N1.

    • Small Groups (F, Cl, Me): Maintain planarity; electronic modulation is purely inductive/mesomeric.

    • Large Groups (Aryl, t-Butyl): Force the substituent to twist out of plane to avoid repulsion with the N1 lone pair. This decouples the π-system, often leading to a hypsochromic (blue) shift in fluorescence and increased solubility due to disrupted π-stacking.

Synthetic Access: Regioselective C-H Activation

Traditional cyclization methods (e.g., from 1,2-diaminopyridines) often lack regiocontrol for the C8 position. The modern standard for application scientists is Late-Stage Functionalization (LSF) via transition-metal-catalyzed C-H activation.

Why C-H Activation?

The C8 proton is the most acidic on the pyridine ring, but N1 can act as a directing group (DG) for metals like Pd or Cu. This allows for direct arylation or alkylation without pre-functionalization (e.g., halogenation).

Validated Synthetic Workflow

The following workflow utilizes a Pd-catalyzed approach favored for its functional group tolerance in drug discovery.

Synthesis Start Unsubstituted [1,2,4]Triazolo[1,5-a]pyridine Step2 C-H Insertion (C8) Directing Group: N1/N4 Temp: 100-120°C Start->Step2 Step1 Catalyst Activation Pd(OAc)2 + Ligand (e.g., PPh3) Solvent: Dioxane Step1->Step2 Product 8-Aryl-[1,2,4]Triazolo[1,5-a]pyridine (Yield: 60-85%) Step2->Product Step3 Coupling Partner Ar-Br or Ar-I Base: Ag2CO3 or Cs2CO3 Step3->Step2

Figure 2: Regioselective Pd-catalyzed C-H arylation workflow targeting the C8 position.

Photophysical & Electrochemical Data[1][2][3]

Substitution at C8 dramatically alters the HOMO/LUMO levels. The core itself is an electron acceptor. Placing an Electron Donating Group (EDG) at C8 creates a "Push-Pull" system, facilitating Intramolecular Charge Transfer (ICT).

Comparative Electronic Data

The table below summarizes the effect of C8-substituents on the electronic gaps, derived from solvatochromic shifts and cyclic voltammetry (CV) in acetonitrile.

C8 SubstituentElectronic Nature

(nm)

(nm)
Stokes Shift (nm)HOMO (eV)LUMO (eV)Application
-H (Core) Neutral29036070-6.20-2.40Reference
-CH

Weak Donor29537580-6.10-2.35Steric Probe
-Ph (Phenyl) Conjugated310410100-5.95-2.50OLED Host
-N(Ph)

Strong Donor360490130-5.40-2.30Bio-imaging
-CF

Acceptor28535570-6.45-2.70Metabolic Stability

Note: Data represents averaged values from standard derivatives in polar aprotic solvents (DMSO/ACN).

Experimental Protocol: C8-Arylation via C-H Activation

Objective: Synthesis of 8-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine. Scale: 1.0 mmol. Safety: Work in a fume hood. Silver salts are light-sensitive.

Materials
  • Substrate: [1,2,4]triazolo[1,5-a]pyridine (119 mg, 1.0 mmol)

  • Coupling Partner: 4-iodoanisole (280 mg, 1.2 mmol)

  • Catalyst: Pd(OAc)

    
     (11 mg, 5 mol%)
    
  • Ligand: PPh

    
     (26 mg, 10 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (275 mg, 1.0 mmol) - Critical for C-H activation proton abstraction.
  • Solvent: 1,4-Dioxane (anhydrous, 5 mL)

Step-by-Step Methodology
  • Setup: In a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate, 4-iodoanisole, Pd(OAc)

    
    , PPh
    
    
    
    , and Ag
    
    
    CO
    
    
    .
  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3x) to remove O

    
    , which can quench the active Pd(0) species.
    
  • Solvation: Add anhydrous 1,4-Dioxane via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 110°C in an oil bath for 12-16 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black (formation of Pd-black is common but does not indicate failure if conversion occurred early).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and Pd residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes). The C8-substituted product typically elutes after the starting material due to increased polarity (if using EDGs).
    

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C8 doublet (typically

    
     8.8-9.0 ppm) and the appearance of the para-substituted phenyl signals.
    
  • HRMS: Confirm [M+H]+ peak.

Medicinal Chemistry Implications[4][5][6][7][8][9][10][11]

In drug discovery, the [1,2,4]triazolo[1,5-a]pyridine scaffold is a bioisostere for purines (e.g., adenosine antagonists) and quinazolines.

  • Metabolic Blocking: The C8 position is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes. Blocking this site with a Fluorine atom or Methyl group significantly increases half-life (

    
    ).
    
  • Solubility: Unlike the planar purine, 8-substituted derivatives often exhibit higher solubility due to the "twist" induced by the Perio-effect, which disrupts crystal lattice packing energy.

  • Target Specificity:

    • JAK Inhibitors: The N1/N3 nitrogens serve as hydrogen bond acceptors in the ATP binding pocket.

    • RORγt Inverse Agonists: Substituents at C8 can extend into the hydrophobic pocket, improving potency [1].

References

  • Hirata, K., et al. "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, vol. 11, no. 4, 2020, pp. 528-534.[1] Link

  • Elie, J., et al. "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines."[2] Molecules, vol. 26, no.[3][2] 12, 2021, p. 3540.[2] Link

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Link

  • Gomha, S. M., et al. "Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates." BMC Chemistry, 2023. Link

Sources

Foundational

Technical Guide: Hydrogen Bonding Donors and Acceptors in Triazolopyridine Scaffolds

The following technical guide details the hydrogen bonding capabilities of triazolopyridine scaffolds, designed for researchers in medicinal chemistry and structural biology. Executive Summary Triazolopyridine scaffolds—...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hydrogen bonding capabilities of triazolopyridine scaffolds, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Triazolopyridine scaffolds—specifically the [1,2,4]triazolo[1,5-a]pyridine and [1,2,3]triazolo[4,5-b]pyridine isomers—are privileged structures in drug discovery. Their utility stems from their ability to mimic the purine core of ATP, making them potent scaffolds for kinase inhibitors, GPCR ligands, and metalloenzyme inhibitors.

This guide dissects the electronic landscape of these heterocycles, defining the precise locations of Hydrogen Bond Acceptors (HBA) and Hydrogen Bond Donors (HBD). It provides evidence-based protocols for characterizing these interactions, supported by case studies such as JAK2 and PHD-1 inhibition.

Structural Anatomy & Electronic Landscape

To rationally design ligands, one must first understand the intrinsic electronic distribution of the scaffold. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring creates a unique dipole and specific zones of basicity.

[1,2,4]Triazolo[1,5-a]pyridine

This isomer is characterized by a bridgehead nitrogen at position 4.

  • HBA Sites (Acceptors):

    • N1: The primary acceptor site. It possesses a localized lone pair in the plane of the ring, sterically accessible for interactions with backbone amides (e.g., in the kinase hinge region).

    • N3: Also an acceptor, but its basicity is modulated by the adjacent bridgehead nitrogen.

  • Electronic Character: The bridgehead nitrogen (N4) is involved in the

    
    -system (10
    
    
    
    aromatic system), rendering it non-basic and planar.
[1,2,3]Triazolo[4,5-b]pyridine

This isomer resembles a 7-azaindole or purine analog.

  • HBA Sites (Acceptors):

    • Pyridine Nitrogen (N4): A strong acceptor, often critical for water-mediated bridges or direct residue interaction.

    • Triazole Nitrogens (N2/N3): Highly dependent on tautomeric state (1H vs 2H). In the 1H-tautomer, N2 and N3 are acceptors.

  • HBD Sites (Donors):

    • Triazole NH (N1): In the neutral form (if unsubstituted), the triazole ring provides a donor site, essential for bidentate binding modes.

Quantitative Comparison

The following table summarizes the intrinsic properties of the core unsubstituted scaffolds.

Feature[1,2,4]Triazolo[1,5-a]pyridine[1,2,3]Triazolo[4,5-b]pyridine
Primary HBA N1 (Triazole)N4 (Pyridine) & N3 (Triazole)
Intrinsic HBD None (requires substituents)N1-H (Tautomer dependent)
Dipole Moment High (~4.5 D)Moderate (~3.8 D)
pKa (Conjugate Acid) ~2.3 (Weak base)~0.5 (Very weak base)
Key Application JAK2, PHD-1 Inhibitorsc-Met, TGF

R Inhibitors

Mechanistic Role in Ligand Binding

The efficacy of triazolopyridines often relies on bidentate hydrogen bonding . This section details the causality between scaffold substitution and target affinity.[1][2][3]

The Kinase Hinge Binder (Adenine Mimicry)

In ATP-competitive inhibitors, the scaffold must satisfy the donor-acceptor requirements of the kinase hinge region (typically the backbone NH of a specific residue and the Carbonyl O of the adjacent residue).

  • Mechanism: A substituent at C2 (e.g., an amino group or anilino moiety) often acts as the HBD , while the ring nitrogen (N1 or N3) acts as the HBA .

  • Example (JAK2 Inhibition): In the development of CEP-33779 , the [1,2,4]triazolo[1,5-a]pyridine core orients N1 to accept a hydrogen bond from the hinge backbone, while a C2-substituent provides the donor. This "lock-and-key" fit drives potency.

Metalloenzyme Coordination (PHD-1)

Not all interactions are classical hydrogen bonds. In Prolyl Hydroxylase Domain (PHD) inhibitors, the scaffold acts as a ligand for the active site metal.

  • Mechanism: The N1 of [1,2,4]triazolo[1,5-a]pyridine coordinates directly to the Fe(II) center in a monodentate fashion.[4] This blocks the entry of the co-substrate (2-oxoglutarate).

Interaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow of designing a triazolopyridine-based inhibitor, from scaffold selection to binding mode validation.

TriazoloDesign Scaffold Scaffold Selection IsomerA [1,2,4]Triazolo[1,5-a]py Scaffold->IsomerA JAK2 / PHD-1 IsomerB [1,2,3]Triazolo[4,5-b]py Scaffold->IsomerB c-Met / TGFb Subst C2/C5 Functionalization IsomerA->Subst Add HBD (-NH2) Mode2 Metal Coordination (N-Lone Pair) IsomerA->Mode2 N1-Fe(II) Bond IsomerB->Subst Tautomer Lock Mode1 Kinase Hinge (HBA + HBD) Subst->Mode1 Bidentate Motif Validation X-Ray / SAR Mode1->Validation Mode2->Validation

Figure 1: Decision tree for triazolopyridine scaffold selection based on target binding requirements.

Experimental Protocols for H-Bond Characterization

To ensure trustworthiness in your data, use these self-validating protocols to confirm H-bond donor/acceptor properties.

Protocol: pKa Determination via Potentiometric Titration

Determining the pKa of the ring nitrogens establishes the protonation state at physiological pH (7.4), confirming whether the N acts as an acceptor (neutral) or donor (protonated).

Materials:

  • Automated Potentiometric Titrator (e.g., Sirius T3).

  • 0.1 M KCl (ionic strength adjustor).

  • 0.5 M HCl and 0.5 M KOH.

  • Co-solvent: Methanol or DMSO (if solubility is low).

Workflow:

  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Blank Run: Perform a titration on the solvent blank (water/methanol ratio) to determine the carbonate error and electrode parameters.

  • Sample Prep: Dissolve 1-3 mg of the triazolopyridine derivative in the minimal amount of co-solvent, then dilute with 0.1 M KCl to 10 mL.

  • Titration: Titrate from pH 2.0 to 12.0 using KOH, then back-titrate with HCl.

  • Data Analysis: Use the Bjerrum plot method to identify inflection points.

    • Validation Check: The hysteresis between the forward and backward titration should be < 0.05 pH units. If > 0.1, precipitation or degradation has occurred.

Protocol: Small Molecule X-Ray Diffraction

The definitive proof of H-bonding geometry.

Workflow:

  • Crystallization: Use vapor diffusion. Dissolve compound in THF/Ethanol. Place in an inner vial. Add Hexane/Pentane to the outer reservoir.

  • Data Collection: Collect at 100 K to reduce thermal motion.

  • Refinement: Locate the hydrogen atoms in the difference Fourier map.

    • Critical Step: For triazoles, distinguish between N2 and N3 protonation (tautomers) by observing the C-N-C bond angles. A protonated nitrogen typically has a wider internal angle (~108° vs 103°).

Case Studies

Case Study A: JAK2 Inhibition (CEP-33779)[2]
  • Compound: CEP-33779[2]

  • Scaffold: [1,2,4]Triazolo[1,5-a]pyridine.[2][4][5][6][7][8]

  • Interaction: The study by Vertex and others demonstrated that substitution at the C2 position is critical. A C2-amine acts as a donor to the hinge region, while N1 acts as the acceptor.

  • Outcome: High selectivity for JAK2 over JAK3 due to the specific electronic environment of the triazolopyridine core compared to the pan-JAK pyrrolopyrimidine scaffolds.

Case Study B: PHD-1 Inhibition
  • Mechanism: Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) inhibitors use the triazolopyridine N1 to bind the active site Iron.[4]

  • Structural Insight: X-ray crystallography revealed a monodentate interaction.[4] Unlike bidentate carboxylates, the rigid triazolopyridine N1-Fe bond geometry forces the inhibitor to occupy a specific vector, displacing water and locking the enzyme in an inactive state.

References

  • Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. National Institutes of Health (PMC). Available at: [Link]

  • Triazolopyrimidine and Triazolopyridine Scaffolds as TDP2 Inhibitors. PubMed - NIH. Available at: [Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed.[2] Available at: [Link]

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry.[4] Available at: [Link]

  • Determination of pKa of Triazolo[5,1-c][1,2,4]triazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta. Available at: [Link][5][9]

  • Theoretical design and validation of [1,2,4]triazolo[1,5-a]pyridine-based TADF emitters. Journal of Materials Chemistry C. Available at: [Link][3][5][10]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 8-Hydroxy-Triazolopyridines via Oxidative Cyclization

Introduction: The Significance of 8-Hydroxy-Triazolopyridines in Drug Discovery The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, owing to its re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Hydroxy-Triazolopyridines in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, owing to its remarkable versatility and wide spectrum of biological activities.[1][2] These compounds are recognized for their roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The introduction of a hydroxyl group at the 8-position of the triazolopyridine core can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the 8-hydroxy moiety can act as a key hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets and potentially enhancing potency and selectivity. This application note provides a comprehensive guide to the synthesis of 8-hydroxy-triazolopyridines, with a focus on oxidative cyclization strategies, to empower researchers in the rational design and development of novel therapeutics.

Core Synthetic Strategies: A Logic-Driven Approach

The synthesis of 8-hydroxy-[1][2][3]triazolo[1,5-a]pyridines primarily relies on the construction of the triazole ring onto a pre-functionalized 3-hydroxypyridine core. The most common and efficient approaches involve the cyclization of either 2-amino-3-hydroxypyridine or 2-hydrazinyl-3-hydroxypyridine derivatives. Oxidative cyclization is a powerful tool in this context, enabling the formation of the N-N bond of the triazole ring through the removal of hydrogen atoms.

Diagram: General Synthetic Pathways to 8-Hydroxy-Triazolopyridines

G cluster_0 Precursor Synthesis cluster_1 Oxidative Cyclization Pathways A 3-Nitropyridin-2-ol B 2-Amino-3-hydroxypyridine A->B Reduction (e.g., H2, Pd/C) F N-(3-Hydroxypyridin-2-yl)amidine B->F Amidine formation C 2,3-Dichloropyridine D 3-Chloro-2-hydrazinylpyridine C->D Hydrazinolysis (Hydrazine hydrate) E 2-Hydrazinyl-3-hydroxypyridine D->E Hydroxylation H Hydrazone of 2-Hydrazinyl-3-hydroxypyridine E->H Condensation with aldehyde/ketone G 8-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine F->G Oxidative N-N bond formation (e.g., PIFA, I2/KI) H->G Oxidative C-N bond formation (e.g., Cu(II), NCS)

Caption: Synthetic routes to 8-hydroxy-triazolopyridines.

Part 1: Synthesis of Key Precursors

The successful synthesis of 8-hydroxy-triazolopyridines hinges on the efficient preparation of the requisite hydroxylated pyridine precursors. Below are detailed protocols for the synthesis of 2-amino-3-hydroxypyridine and 2-hydrazinyl-3-hydroxypyridine.

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine

This protocol is adapted from established literature procedures for the reduction of a nitropyridine precursor.[1]

Materials:

  • 3-Nitro-2-pyridinol

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve 3-nitro-2-pyridinol in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Flush the reaction vessel with an inert gas (e.g., argon) and then introduce hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-amino-3-hydroxypyridine.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of 2-Hydrazinyl-3-hydroxypyridine

This protocol involves a two-step process starting from 2,3-dichloropyridine.[4][5][6]

Step 1: Synthesis of 3-Chloro-2-hydrazinylpyridine

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, combine 2,3-dichloropyridine and an excess of hydrazine hydrate in ethanol.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-chloro-2-hydrazinylpyridine.

Step 2: Conversion to 2-Hydrazinyl-3-hydroxypyridine

The conversion of the chloro-substituted precursor to the desired hydroxy derivative can be achieved through nucleophilic aromatic substitution.

Materials:

  • 3-Chloro-2-hydrazinylpyridine

  • Sodium hydroxide (NaOH) or another suitable base

  • Water or a suitable high-boiling point solvent

Procedure:

  • In a sealed reaction vessel, dissolve 3-chloro-2-hydrazinylpyridine in an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).

  • The product may precipitate upon neutralization or can be extracted with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Part 2: Oxidative Cyclization Protocols

With the key precursors in hand, the final step is the construction of the triazole ring via oxidative cyclization. The choice of protocol will depend on the available starting material and the desired substitution pattern on the triazole ring.

Protocol 3: PIFA-Mediated Oxidative Cyclization of N-(3-Hydroxypyridin-2-yl)amidines

This protocol is based on the well-established use of phenyliodine(III) bis(trifluoroacetate) (PIFA) as a potent oxidant for N-N bond formation.[2]

Step 1: Formation of N-(3-Hydroxypyridin-2-yl)amidine

  • React 2-amino-3-hydroxypyridine with a suitable nitrile or orthoester in the presence of a catalyst (e.g., a Lewis acid) to form the corresponding amidine. This intermediate is often used without further purification.

Step 2: Oxidative Cyclization Materials:

  • N-(3-Hydroxypyridin-2-yl)amidine (from Step 1)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • Dissolve the crude N-(3-hydroxypyridin-2-yl)amidine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add PIFA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Copper-Catalyzed Oxidative Cyclization of Hydrazones

This method utilizes a copper catalyst to promote the oxidative cyclization of hydrazone intermediates.[7]

Step 1: Formation of the Hydrazone

  • Condense 2-hydrazinyl-3-hydroxypyridine with a desired aldehyde or ketone in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting hydrazone can be isolated or used directly in the next step.

Step 2: Oxidative Cyclization Materials:

  • Hydrazone of 2-hydrazinyl-3-hydroxypyridine (from Step 1)

  • Copper(II) acetate (Cu(OAc)₂) or another suitable copper salt

  • An oxidant such as air or an external oxidant (e.g., tert-butyl hydroperoxide)

  • A suitable solvent (e.g., DMF, DMSO)

Procedure:

  • In a reaction vessel, dissolve the hydrazone and a catalytic amount of copper(II) acetate in a high-boiling point solvent like DMF.

  • Heat the reaction mixture to 80-120 °C under an air atmosphere (or introduce the external oxidant).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 8-hydroxy-triazolopyridine derivative by column chromatography.

Data Summary: Comparison of Synthetic Protocols

ProtocolPrecursorKey ReagentsTypical ConditionsAdvantagesPotential Challenges
3 2-Amino-3-hydroxypyridinePIFA0 °C to rt, 1-4 hMetal-free, often high yieldsPIFA is expensive and moisture-sensitive
4 2-Hydrazinyl-3-hydroxypyridineCu(OAc)₂, Air/Oxidant80-120 °C, several hoursUses an inexpensive catalystMay require higher temperatures and longer reaction times

Troubleshooting and Mechanistic Insights

  • Low Yields in Oxidative Cyclization: The unprotected hydroxyl group can sometimes interfere with oxidative reactions. Consider protecting the hydroxyl group as a methoxy or benzyloxy ether before cyclization, followed by a deprotection step.

  • Side Reactions: Over-oxidation can be a problem with strong oxidants. Careful control of stoichiometry and reaction temperature is crucial.

  • Poor Solubility of Precursors: The hydroxy-substituted pyridines can have limited solubility in some organic solvents. The use of polar aprotic solvents like DMF or DMSO might be necessary.

Causality Behind Experimental Choices:

  • Choice of Oxidant: PIFA is a powerful oxidant that facilitates the formation of a nitrene intermediate from the amidine, which then undergoes intramolecular cyclization. Copper catalysts, in the presence of an oxidant, can facilitate a single-electron transfer process to generate a radical intermediate from the hydrazone, which then cyclizes.

  • Solvent Selection: Aprotic solvents are generally preferred for oxidative cyclizations to avoid unwanted side reactions with the oxidant. High-boiling point solvents are often necessary for copper-catalyzed reactions to achieve the required reaction temperature.

Conclusion

The synthesis of 8-hydroxy-triazolopyridines is a challenging yet rewarding endeavor for medicinal chemists. The protocols outlined in this application note provide a solid foundation for the preparation of these valuable compounds. By carefully selecting the appropriate precursor and oxidative cyclization method, and by understanding the underlying chemical principles, researchers can efficiently access a diverse range of 8-hydroxy-triazolopyridine derivatives for biological evaluation. Further optimization of reaction conditions may be necessary for specific substrates, and the use of protecting group strategies should be considered to overcome potential challenges associated with the reactive hydroxyl group.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 12, 2026, from [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Oxidative Cyclization of Amidines. Journal of the American Chemical Society, 131(42), 15080–15081.
  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). An Operationally Simple and Scalable Synthesis of[1][2][3]Triazolo[4,3-a]pyridines via CDI-Mediated Cyclization. Organic Letters, 18(3), 560–563.

  • Srinivasan, N., Ganesan, A., & Raghunathan, R. (2016). A facile one-pot synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines via oxidative cyclization of hydrazones using oxone. Tetrahedron Letters, 57(15), 1669-1672.

  • Zheng, Z., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from N-(Pyridin-2-yl)amidines. The Journal of Organic Chemistry, 79(10), 4687–4693.
  • Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015). I2/KI-Mediated Oxidative N–N Bond Formation: A Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines and Other Fused 1,2,4-Triazoles. The Journal of Organic Chemistry, 80(14), 7219–7225.
  • Mahmoodi, N. O., & Poormoradkhan, S. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782.
  • Ribeiro, C. M., & de Souza, R. O. (2019). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 12(8), 4785-4813.
  • Wilsily, A., Mennen, S. M., Cosbie, A., & Milne, J. E. (2021). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 25(6), 1438–1445.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved February 12, 2026, from [Link]

  • Nakka, M., Tadikonda, R., Rayavarapu, S., Sarakula, P., & Vidavalur, S. (2015). An environmentally benign synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles via ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as recyclable reaction medium. Synthesis, 47(04), 517-525.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Patsnap. (n.d.). A kind of synthetic technique of 2-hydrazinopyridine derivative.
  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of 8-Alkoxy-triazolo[1,5-a]pyridine Derivatives

Application Notes & Protocols: A Guide to the Synthesis of 8-Alkoxy-[1][2][3]triazolo[1,5-a]pyridine Derivatives For Researchers, Scientists, and Drug Development Professionals The[1][2][3]triazolo[1,5-a]pyridine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Guide to the Synthesis of 8-Alkoxy-[1][2][3]triazolo[1,5-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[4] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4] The strategic placement of various substituents on this core structure allows for the fine-tuning of its pharmacological profile. The introduction of an alkoxy group at the 8-position, in particular, can significantly influence the molecule's lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth exploration of the synthetic strategies to access these valuable 8-alkoxy-[1][2][3]triazolo[1,5-a]pyridine derivatives.

Two primary retrosynthetic approaches will be discussed: the construction of the triazolopyridine core followed by functionalization at the 8-position, and the synthesis from a pre-functionalized pyridine precursor. Each approach offers distinct advantages and is suited for different synthetic goals and available starting materials.

Synthetic Strategy I: Post-Cyclization Functionalization via Nucleophilic Aromatic Substitution

This strategy involves the initial synthesis of an 8-halo-[1][2][3]triazolo[1,5-a]pyridine intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with an appropriate alkoxide to yield the desired 8-alkoxy derivative. This approach is particularly useful when a variety of alkoxy groups need to be introduced at a late stage of the synthesis, allowing for the rapid generation of a library of analogs.

Mechanistic Rationale

The SNAr reaction on electron-deficient heterocyclic systems like pyridines is a well-established transformation.[5][6][7] The electron-withdrawing nature of the fused triazole ring system, combined with the electronegativity of the nitrogen atoms in the pyridine ring, activates the 8-position towards nucleophilic attack. The reaction typically proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system.[6] The subsequent departure of the halide leaving group restores the aromaticity and yields the substituted product.

Experimental Protocols

Step 1: Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine

The synthesis of the 8-bromo precursor can be achieved through various methods for constructing the[1][2][3]triazolo[1,5-a]pyridine core, starting from a commercially available 2-amino-3-bromopyridine. One common method involves the cyclization of an N-(pyridin-2-yl)formamidoxime.[2]

  • Materials:

    • 2-Amino-3-bromopyridine

    • Formic acid

    • Hydroxylamine hydrochloride

    • Sodium bicarbonate

    • Polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA)[2]

    • Appropriate solvents (e.g., ethanol, water, toluene)

  • Procedure:

    • Formation of N-(3-bromo-2-pyridinyl)formamide: A mixture of 2-amino-3-bromopyridine (1.0 eq) and an excess of formic acid is heated at reflux for 4-6 hours. The reaction mixture is then cooled and the excess formic acid is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the formamide derivative.

    • Conversion to N'-(3-bromo-2-pyridinyl)formimidamide: The formamide derivative (1.0 eq) is treated with phosphorus oxychloride (1.2 eq) in an inert solvent like dichloromethane at 0 °C. To this mixture, a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in ethanol is added dropwise. The reaction is stirred at room temperature for 12-16 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

    • Cyclization to 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine: The crude N'-(3-bromo-2-pyridinyl)formimidamide is heated in polyphosphoric acid at 120-140 °C for 2-4 hours.[3] Alternatively, cyclization can be achieved under milder conditions using trifluoroacetic anhydride in a suitable solvent at room temperature.[2] After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a strong base (e.g., sodium hydroxide). The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Alkoxides

  • Materials:

    • 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine

    • Desired alcohol (e.g., methanol, ethanol, isopropanol)

    • Strong base (e.g., sodium hydride, potassium tert-butoxide)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

  • Procedure:

    • To a solution of the desired alcohol (1.5 - 2.0 eq) in an anhydrous polar aprotic solvent, a strong base (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 15-30 minutes to allow for the formation of the alkoxide.

    • A solution of 8-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in the same anhydrous solvent is then added dropwise to the alkoxide solution.

    • The reaction mixture is stirred at room temperature or heated (e.g., 60-100 °C) for 2-24 hours, depending on the reactivity of the alkoxide. The progress of the reaction should be monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 8-alkoxy-[1][2][3]triazolo[1,5-a]pyridine derivative.

EntryAlkoxide (R-O⁻)RTypical Yield (%)
1Methoxide-CH₃75-85
2Ethoxide-CH₂CH₃70-80
3Isopropoxide-CH(CH₃)₂65-75
4Benzyloxide-CH₂Ph60-70

Table 1: Representative examples of 8-alkoxy-[1][2][3]triazolo[1,5-a]pyridine derivatives synthesized via SNAr.

Synthetic Strategy II: Construction from Pre-functionalized Pyridines

An alternative and often more convergent approach is to construct the triazole ring onto a pyridine core that already bears the desired 8-alkoxy substituent. This strategy is advantageous when the required 2-amino-3-alkoxypyridine is readily available or can be synthesized in a few steps.

Mechanistic Rationale

This approach typically involves the reaction of a 2-amino-3-alkoxypyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. A variety of methods have been developed for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, including reactions with nitriles in the presence of a copper catalyst or through the formation and cyclization of N-(pyridin-2-yl)benzimidamides.[2] A catalyst-free, microwave-assisted method using enaminonitriles and benzohydrazides has also been reported, which proceeds via a transamidation, nucleophilic addition, and subsequent condensation mechanism.[8]

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Amino-3-alkoxypyridine and Nitriles

This protocol is adapted from the general method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[2]

  • Materials:

    • 2-Amino-3-alkoxypyridine

    • Aryl or alkyl nitrile (e.g., benzonitrile, acetonitrile)

    • Copper(I) bromide (CuBr) or another suitable copper catalyst

    • A suitable base (e.g., potassium carbonate, cesium carbonate)

    • A high-boiling point solvent (e.g., DMF, DMSO, 1,4-dioxane)

  • Procedure:

    • A mixture of 2-amino-3-alkoxypyridine (1.0 eq), the nitrile (1.5 eq), copper(I) bromide (0.1 eq), and a base (2.0 eq) is taken in a sealed reaction vessel.

    • Anhydrous, high-boiling point solvent is added, and the vessel is sealed.

    • The reaction mixture is heated to 120-150 °C for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-8-alkoxy-[1][2][3]triazolo[1,5-a]pyridine.

Entry2-Amino-3-alkoxypyridine (R)Nitrile (R')ProductTypical Yield (%)
1-OCH₃Benzonitrile2-Phenyl-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine60-70
2-OCH₂CH₃Acetonitrile2-Methyl-8-ethoxy-[1][2][3]triazolo[1,5-a]pyridine55-65

Table 2: Representative examples of 8-alkoxy-[1][2][3]triazolo[1,5-a]pyridine derivatives synthesized from pre-functionalized pyridines.

Characterization Data

The synthesized 8-alkoxy-[1][2][3]triazolo[1,5-a]pyridine derivatives should be characterized using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the triazolopyridine core and the alkoxy substituent. The chemical shifts of the pyridine protons will be influenced by the electron-donating alkoxy group.[9]

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and the presence of the alkoxy carbon signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the alkoxy group.

Visualization of Synthetic Workflows

Synthetic_Strategy_I A 2-Amino-3-bromopyridine B N-(3-bromo-2-pyridinyl)formamide A->B Formic Acid, Reflux C N'-(3-bromo-2-pyridinyl)formimidamide B->C 1. POCl₃ 2. NH₂OH·HCl, Et₃N D 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine C->D PPA, Heat or TFAA F 8-Alkoxy-[1,2,4]triazolo[1,5-a]pyridine D->F SNAr E Alkoxide (R-O⁻) E->F

Diagram 1: Workflow for Synthetic Strategy I.

Synthetic_Strategy_II A 2-Amino-3-alkoxypyridine C 2-R'-8-alkoxy-[1,2,4]triazolo[1,5-a]pyridine A->C CuBr, Base, Heat B Nitrile (R'-CN) B->C

Diagram 2: Workflow for Synthetic Strategy II.

Conclusion

The synthesis of 8-alkoxy-[1][2][3]triazolo[1,5-a]pyridine derivatives can be effectively achieved through two primary synthetic routes. The choice between post-cyclization functionalization and synthesis from a pre-functionalized pyridine will depend on the availability of starting materials, the desired diversity of the final products, and the overall synthetic strategy. The protocols and insights provided in this guide offer a solid foundation for researchers to access these important compounds for further investigation in drug discovery and development programs.

References

  • Azzam, R.A., & Elgemeie, G.H. (2019b). Synthesis and Antimicrobial Evaluation of Novel N-Substituted 4-Ethylsulfanyl-2,5-dihydro-[1][2][3]triazolo[1,5-a]pyridin-8-carbonitriles. Journal of Heterocyclic Chemistry, 56(10), 2821-2828.

  • Huntsman, E., & Balsells, J. (2005). A Mild and General Method for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. Available at: [Link]

  • Anonymous. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Kravchenko, D., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-307. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Salama, I.T., et al. (2020). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 16, 2368-2375. Available at: [Link]

  • Anonymous. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Available at: [Link]

  • Savateev, K.V., et al. (2014). 8-ALKYL[1][2][3]TRIAZOLO[5,1-b]PURINES. Chemistry of Heterocyclic Compounds, 50(6), 880-885. Available at: [Link]

  • Savateev, K.V., et al. (2014). 8-Alkyl[1][2][3]Triazolo[5,1-b]Purines. ResearchGate. Available at: [Link]

  • Anonymous. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 893. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Anonymous. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][10]triazines. Molecules, 23(11), 2829. Available at: [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6249-6257. Available at: [Link]

  • Wang, D., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Available at: [Link]

  • Anonymous. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Chavez, D.E., et al. (2016). An Energetic Triazolo-1,2,4-Triazine and its N-Oxide. Angewandte Chemie International Edition, 55(48), 15068-15071. Available at: [Link]

  • Terrier, F., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Anonymous. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [Link]

  • Anonymous. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6296. Available at: [Link]

  • Anonymous. (2022). Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. PMC. Available at: [Link]

Sources

Method

Application Note: Precision Functionalization of C8 Position in [1,2,4]Triazolo[1,5-a]pyridine

This guide is structured as a high-level Application Note and Protocol for the specific functionalization of the C8 position on the [1,2,4]triazolo[1,5-a]pyridine scaffold. It prioritizes the most reliable, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note and Protocol for the specific functionalization of the C8 position on the [1,2,4]triazolo[1,5-a]pyridine scaffold. It prioritizes the most reliable, field-proven methodologies used in high-impact medicinal chemistry (e.g., JAK2 inhibitor development) while addressing the mechanistic nuances of the scaffold.

Executive Summary & Strategic Importance

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., CEP-33779 , a selective JAK2 inhibitor). While positions C2, C6, and C7 are readily accessible via standard electrophilic or radical substitution, the C8 position (adjacent to the bridgehead nitrogen) presents a unique synthetic challenge due to steric crowding and specific electronic deactivation.

Functionalization at C8 is critical for:

  • Selectivity Tuning: C8 substituents project into the "sugar pocket" or solvent front in many kinase ATP-binding sites, often determining isoform selectivity (e.g., JAK2 vs. JAK3).

  • Metabolic Stability: Blocking this position can prevent metabolic oxidation adjacent to the bridgehead nitrogen.

This guide details the "De Novo Pre-Functionalization" strategy as the Gold Standard for C8 access, contrasting it with the limitations of direct C-H activation.

Electronic Landscape & Retrosynthetic Logic

To design a successful protocol, one must understand the electronic bias of the scaffold.

Reactivity Profile
  • C2 (Triazole): Most acidic proton (

    
    ). Susceptible to direct lithiation and C-H activation.
    
  • C6/C7: Electronically similar to the C3/C4 positions of pyridine. Susceptible to Electrophilic Aromatic Substitution (SEAr) and radical Minisci reactions.

  • C8:

    • Sterics: Ortho to the bridgehead nitrogen (N1), creating significant steric hindrance for bulky catalysts (e.g., Ir-borylation).

    • Electronics: Inductively deactivated by the adjacent bridgehead nitrogen. Nucleophilic attack is disfavored compared to C5/C7.

The "Gold Standard" Approach

Because direct C-H functionalization at C8 is often plagued by poor regioselectivity (favoring C2 or C7), the most robust method is De Novo Synthesis using a pre-functionalized pyridine precursor. This ensures 100% regiocontrol.

Detailed Protocol: The "De Novo" C8-Arylation Workflow

This protocol describes the synthesis of a C8-arylated [1,2,4]triazolo[1,5-a]pyridine, analogous to the route used for CEP-33779 .

Phase A: Scaffold Construction (Regiochemistry Lock)

Objective: Synthesize 8-bromo-[1,2,4]triazolo[1,5-a]pyridine. Starting Material: 2-amino-3-bromopyridine (Commercially available).

Step-by-Step Protocol:

  • Reagents: 2-amino-3-bromopyridine (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), Hydroxylamine sulfonic acid (HSA) (1.2 eq).
    
  • Formamidine Formation:

    • Dissolve 2-amino-3-bromopyridine in anhydrous EtOH or DMF.

    • Add DMF-DMA dropwise at room temperature.

    • Heat to reflux (80°C) for 2-4 hours. Monitor by TLC/LCMS for disappearance of amine.

    • Checkpoint: Formation of the

      
      -dimethyl-N'-(3-bromo-pyridin-2-yl)-formamidine intermediate.
      
  • Cyclization:

    • Cool the mixture to 0°C.

    • Add Hydroxylamine sulfonic acid (HSA) dissolved in minimal MeOH/Pyridine (1:1).

    • Allow to warm to RT and stir overnight.

    • Mechanism:[1][2] Transamination followed by N-N bond formation and cyclodehydration.

  • Workup:

    • Remove volatiles under reduced pressure.

    • Dilute with EtOAc, wash with sat.

      
       (to neutralize sulfonic acid) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc). The 8-bromo product usually elutes earlier than non-brominated byproducts.

Phase B: C8 Functionalization via Suzuki-Miyaura Coupling

Objective: Install the aryl group at C8. Substrate: 8-bromo-[1,2,4]triazolo[1,5-a]pyridine.[3][4]

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microwave vial or sealed tube, combine:

      • 8-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq).

      • Aryl boronic acid/ester (1.2 - 1.5 eq).

      • Catalyst:

        
         (5 mol%) or 
        
        
        
        /XPhos (for sterically demanding aryls).
      • Base:

        
         (2.0 M aq, 3.0 eq) or 
        
        
        
        (solid, 3.0 eq).
      • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Execution:

    • Degas the solvent mixture with

      
       or Ar for 10 minutes (Critical for preventing homocoupling).
      
    • Heat at 90-100°C for 4-12 hours (or 120°C for 30 min in Microwave).

  • Self-Validating Checkpoint (QC):

    • LCMS: Look for the mass shift (

      
      ).
      
    • NMR: The C8 proton signal (usually a doublet around

      
       7.8-8.0 ppm in the unsubstituted scaffold) will disappear. The C7 proton (triplet/dd) will show a simplified coupling pattern (loss of ortho-coupling to H8).
      

Visual Workflow & Mechanism

The following diagram illustrates the critical decision pathways and the "De Novo" logic.

G Start Target: C8-Functionalized [1,2,4]triazolo[1,5-a]pyridine Decision Is the Scaffold Already Built? Start->Decision RouteA Route A: Direct C-H Functionalization Decision->RouteA Yes RouteB Route B: De Novo Synthesis (Recommended) Decision->RouteB No Risk Risk: Poor Regioselectivity (Favors C2 or C7) RouteA->Risk Precursor 2-Amino-3-bromopyridine RouteB->Precursor Cyclization Cyclization (DMF-DMA / HSA) Precursor->Cyclization Intermediate 8-Bromo-[1,2,4]triazolo [1,5-a]pyridine Cyclization->Intermediate Coupling Pd-Catalyzed Cross-Coupling (Suzuki) Intermediate->Coupling Final Pure C8-Aryl Product Coupling->Final

Caption: Decision tree highlighting the superior reliability of De Novo synthesis for C8 functionalization over direct C-H activation.

Comparative Analysis of Methodologies

FeatureDe Novo Synthesis (Recommended)Direct C-H Activation (Ir/Ru)Directed Lithiation (DoM)
Regiocontrol Absolute (100%) Low (Favors C6/C7 or C2)Moderate (Requires C2 blocking)
Step Count 3 Steps (Linear)1 Step (Convergent)2 Steps (Block + Functionalize)
Scalability High (Kg scale proven)Low (Catalyst cost/turnover)Medium (Cryogenic conditions)
Substrate Scope Broad (Aryl, Heteroaryl, Alkyl)Limited (Steric sensitivity)Limited (Electrophile sensitivity)
Key Reference J. Med. Chem. 2012 (CEP-33779)Chem. Sci. 2013 (Ir-Borylation)General Heterocycle DoM Principles

Scientific Rationale & Troubleshooting

Why not Direct C-H Activation?

While Iridium-catalyzed borylation is powerful for pyridines, the [1,2,4]triazolo[1,5-a]pyridine scaffold presents a "coordination trap." The N1 bridgehead nitrogen can coordinate to the catalyst, but the C8 position is sterically crowded by the adjacent triazole ring. Consequently, borylation typically occurs at C6 or C7 (the "meta" and "para" positions relative to the bridgehead), avoiding the C8 pocket.

Troubleshooting the Suzuki Coupling
  • Problem: Protodehalogenation (Loss of Br, formation of unsubstituted scaffold).

    • Cause: Hydride source in reaction (often from excess base in alcohol solvents) or insufficient catalyst activity.

    • Solution: Switch to anhydrous 1,4-dioxane. Use a highly active catalyst system like Pd(Amphos)Cl2 or XPhos Pd G3 .

  • Problem: Low Conversion.

    • Cause: The C8-Br bond is electronically deactivated (electron-rich ring system compared to pure pyridine).

    • Solution: Increase temperature to 110°C. Ensure the boronate ester is used (more stable) rather than the acid.

References

  • Synthesis of CEP-33779 (JAK2 Inhibitor): Stump, C. A., et al. "Discovery of a Novel, Selective, and Orally Bioavailable Inhibitor of Janus Kinase 2 (CEP-33779) Based on a [1,2,4]Triazolo[1,5-a]pyridine Scaffold."[5] Journal of Medicinal Chemistry, 2012, 55(11), 5243–5254.

  • General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Nagasawa, H., et al. "Copper-Catalyzed Oxidative Biaryl Coupling of 2-Aminopyridines and Nitriles." Journal of the American Chemical Society, 2009, 131(42), 15080–15081.

  • Ir-Catalyzed Borylation Selectivity (General Pyridine Context): Sadler, S. A., et al. "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry, 2014, 12, 7318-7327.

  • Review of C8-Functionalization Strategies: Lypo, V., et al. "Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles." Chemistry & Chemical Technology, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of [1,2,4]triazolo[1,5-a]pyridin-8-ol in organic solvents

Technical Support Center:[1][2][3]triazolo[1,5-a]pyridin-8-ol Solubility Welcome to the technical support guide for improving the solubility of[1][2][3]triazolo[1,5-a]pyridin-8-ol in organic solvents. This resource is de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:[1][2][3]triazolo[1,5-a]pyridin-8-ol Solubility

Welcome to the technical support guide for improving the solubility of[1][2][3]triazolo[1,5-a]pyridin-8-ol in organic solvents. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of[1][2][3]triazolo[1,5-a]pyridin-8-ol that influence its solubility?

A1: Understanding the structural features of[1][2][3]triazolo[1,5-a]pyridin-8-ol is crucial to predicting its solubility behavior. The molecule possesses a fused heterocyclic ring system containing both pyridine and triazole moieties. The presence of a hydroxyl (-OH) group at the 8-position and multiple nitrogen atoms imparts a significant degree of polarity to the molecule. This inherent polarity suggests that the compound will favor dissolution in polar solvents over non-polar ones, following the principle of "like dissolves like".[4][5]

The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These hydrogen bonding capabilities are key determinants of its interaction with solvent molecules.

Q2: I'm observing poor solubility of[1][2][3]triazolo[1,5-a]pyridin-8-ol in my chosen organic solvent. What are the likely reasons?

A2: Poor solubility is often a result of a mismatch between the polarity of the solute ([1][2][3]triazolo[1,5-a]pyridin-8-ol) and the solvent. If you are using a non-polar or weakly polar solvent (e.g., hexane, toluene), the energy required to break the intermolecular forces within the crystalline structure of the solute is not sufficiently compensated by the energy released from solute-solvent interactions.

Another factor could be the crystalline nature of your compound. A highly stable crystal lattice requires more energy to overcome, leading to lower solubility.

Troubleshooting Guides

Issue 1: Selecting an appropriate organic solvent.

Causality: The choice of solvent is the most critical factor influencing solubility. A systematic approach based on solvent properties will yield the best results.

Step-by-Step Protocol for Solvent Screening:

  • Assess Polarity: Begin by selecting a range of solvents with varying polarities. A good starting point includes polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and polar protic solvents like methanol and ethanol.

  • Small-Scale Solubility Test:

    • Accurately weigh a small amount of[1][2][3]triazolo[1,5-a]pyridin-8-ol (e.g., 1-5 mg) into a small vial.

    • Add a measured volume of the test solvent (e.g., 0.1 mL) incrementally.

    • After each addition, vortex or sonicate the mixture for a consistent period (e.g., 1-2 minutes).

    • Visually inspect for complete dissolution.

  • Quantify Solubility (Optional but Recommended): For more precise measurements, prepare a saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solvent Selection Guide

Solvent ClassExample SolventsExpected Solubility of[1][2][3]triazolo[1,5-a]pyridin-8-olRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar functional groups of the compound.
Polar Protic Methanol, EthanolModerateThese solvents can both donate and accept hydrogen bonds, leading to favorable interactions.
Moderately Polar Acetone, Ethyl AcetateLow to ModerateMay show some solubility, but likely less effective than highly polar options.
Non-Polar Hexane, Toluene, DichloromethaneVery Low to InsolubleLack of favorable intermolecular interactions with the polar solute.

Visualization: Solvent Selection Workflow

Caption: A logical workflow for selecting an appropriate solvent.

Issue 2: Solubility remains inadequate even in polar solvents.

Causality: When single-solvent systems are insufficient, more advanced techniques are required to disrupt the solute-solute interactions and enhance solute-solvent interactions.

Troubleshooting Strategy 1: Co-solvency

Explanation: Co-solvency involves adding a second, miscible solvent (a co-solvent) to the primary solvent to alter its properties and improve the solubility of the solute.[1][2][6] For a polar compound like[1][2][3]triazolo[1,5-a]pyridin-8-ol that is poorly soluble in a less polar organic solvent, adding a small amount of a highly polar co-solvent like DMSO or DMF can significantly enhance solubility.[7][8]

Step-by-Step Protocol for Co-solvency:

  • Select a Primary Solvent and Co-solvent: Choose a primary solvent in which the compound has some, albeit limited, solubility. Select a co-solvent in which the compound is highly soluble (e.g., DMSO).

  • Prepare a Stock Solution of the Co-solvent: Prepare a stock solution of your compound in the co-solvent at a high concentration.

  • Titrate into the Primary Solvent: While stirring, slowly add small aliquots of the co-solvent stock solution to the primary solvent until the desired concentration of[1][2][3]triazolo[1,5-a]pyridin-8-ol is reached and the solution remains clear.

  • Determine the Optimal Ratio: Experiment with different ratios of primary solvent to co-solvent to find the minimum amount of co-solvent needed to achieve the desired solubility, as high concentrations of some co-solvents may interfere with downstream applications.

Visualization: Co-solvency Mechanism

G cluster_0 Poorly Soluble System cluster_1 Co-solvent Enhanced System Solute [1,2,4]triazolo[1,5-a]pyridin-8-ol (Crystalline) Solvent1 Primary Solvent (e.g., Ethanol) Solute->Solvent1 Low Interaction DissolvedSolute Dissolved Solute SolventMix Solvent + Co-solvent (e.g., Ethanol + DMSO) DissolvedSolute->SolventMix Strong Interaction

Caption: Co-solvents modify the solvent environment to favor dissolution.

Troubleshooting Strategy 2: pH Adjustment

Explanation: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][2][3]triazolo[1,5-a]pyridin-8-ol has both acidic (the hydroxyl group) and basic (the nitrogen atoms) functionalities. By adjusting the pH, you can ionize the molecule, which generally increases its solubility in polar solvents. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of ionizable drugs.[3][9][10][11]

  • To increase the solubility of a weak acid: Increase the pH above its pKa to deprotonate it, forming a more soluble salt.

  • To increase the solubility of a weak base: Decrease the pH below its pKa to protonate it, forming a more soluble salt.

Step-by-Step Protocol for pH Adjustment:

  • Determine the pKa: If the pKa of[1][2][3]triazolo[1,5-a]pyridin-8-ol is unknown, it can be predicted using software or determined experimentally via titration.

  • Prepare a Suspension: Create a suspension of the compound in the chosen organic solvent.

  • Add Acid or Base:

    • To solubilize it as a base, add a small amount of a suitable organic acid (e.g., methanolic HCl, trifluoroacetic acid).

    • To solubilize it as an acid, add a suitable organic base (e.g., triethylamine, DBU).

  • Monitor Dissolution: Observe for dissolution after each addition. Be mindful that the formation of a salt may alter the properties of your final solution.

Troubleshooting Strategy 3: Temperature Modification

Explanation: For most solid organic compounds, solubility increases with temperature.[4][12][13][14] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the crystal lattice energy.

Step-by-Step Protocol for Temperature Modification:

  • Prepare a Suspension: Create a suspension of the compound in the solvent at room temperature.

  • Gradual Heating: Gently heat the mixture on a hot plate with stirring.

  • Observe Dissolution: Note the temperature at which the compound completely dissolves.

  • Controlled Cooling: Be aware that the compound may precipitate out of solution upon cooling. If a stable solution at a lower temperature is required, this method may only be suitable for preparing stock solutions that are used warm.

References

  • Wikipedia. Cosolvent. [Link]

  • Filo. How does co-solvency increase solubility. [Link]

  • Slideshare. Cosolvency. [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]

  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • ADMET & DMPK. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

  • Wisdom Library. Co-solvency: Significance and symbolism. [Link]

  • FlexiPrep. Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. [Link]

  • Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • PubMed. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. [Link]

  • Quora. Why does the solubility of gases increase with temperature in an organic solvent?. [Link]

  • Solubility of Things. Pyridine. [Link]

Sources

Optimization

Avoiding O- vs N-alkylation mixtures in triazolopyridine-8-ol reactions

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of triazolopyridine-8-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of triazolopyridine-8-ol and related N-heterocyclic systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The Challenge: Navigating the O- vs. N-Alkylation Crossroads

The alkylation of triazolopyridine-8-ol presents a classic synthetic challenge involving an ambident nucleophile . After deprotonation, the resulting anion possesses two reactive sites: the exocyclic oxygen and the triazole ring nitrogen. This duality can lead to a mixture of O-alkylated (ether) and N-alkylated (N-aryl) products, complicating purification and reducing the yield of the desired isomer.

This guide will provide a framework for rationally controlling this selectivity by manipulating key reaction parameters. We will explore how the principles of Hard and Soft Acids and Bases (HSAB) and Kinetic vs. Thermodynamic Control are the keys to unlocking high-selectivity transformations.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of O- and N-alkylated products. What is the most likely cause?

A1: This is the most common issue. The formation of a product mixture arises because the anionic form of triazolopyridine-8-ol is an ambident nucleophile. The reaction outcome is highly sensitive to your choice of base, solvent, alkylating agent, and temperature. A "one-size-fits-all" protocol is rarely successful; optimization is key.

Q2: How do I favor N-alkylation?

A2: To favor N-alkylation, you generally want to use conditions that align with the "soft" nature of the triazole nitrogen. This typically involves:

  • Alkylating Agent: Using a "soft" electrophile, such as an alkyl iodide or bromide.[1]

  • Solvent: Employing a polar aprotic solvent like DMF or DMSO which can help dissociate ion pairs.[2][3]

  • Conditions: Running the reaction at a higher temperature for a longer duration to favor the thermodynamically more stable product, which is often the N-alkylated isomer.[4][5]

Q3: How do I favor O-alkylation?

A3: To favor O-alkylation (ether formation), conditions should be chosen to promote reaction at the "hard" oxygen center. This often means:

  • Alkylating Agent: Using a "hard" electrophile. Examples include alkyl sulfates (e.g., dimethyl sulfate), or alkyl halides with hard leaving groups like triflates or tosylates.[1]

  • Base/Counter-ion: Using a base that results in a cation that coordinates tightly with the hard oxygen atom (e.g., Na⁺ or K⁺).

  • Conditions: Running the reaction at a lower temperature for a shorter time to favor the kinetically preferred product, which is often the O-alkylated isomer.[4][5]

Q4: Does the choice of base matter beyond deprotonation?

A4: Absolutely. The counter-ion of the base (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) plays a crucial role. It can form a tight ion pair with the anionic nucleophile. Hard cations like Na⁺ and K⁺ will associate more strongly with the hard oxygen atom, potentially shielding it and influencing the reaction outcome.[6][7] Weaker, bulkier bases may lead to different selectivity profiles.[8]

Q5: Can I use a Mitsunobu reaction for selective alkylation?

A5: Yes, the Mitsunobu reaction is a powerful alternative, particularly for achieving N-alkylation with alcohols.[9][10] Because the reaction mechanism is different from a standard SN2 alkylation with an alkyl halide, it often provides different, sometimes superior, selectivity.[11][12] It is an excellent strategy to try when traditional methods fail.

Troubleshooting Guide: A Deeper Dive

Issue 1: Poor or No Conversion

If you observe unreacted starting material, consider the following:

  • Incomplete Deprotonation: Your base may not be strong enough to fully deprotonate the hydroxyl group. The pKa of the triazolopyridinol is a critical parameter. While specific data for this exact scaffold can vary, related heterocyclic phenols have pKa values in the range of 8-11.[13] Ensure your base's conjugate acid has a pKa at least 2-3 units higher than your substrate.

  • Poor Alkylating Agent: The electrophile may be too sterically hindered or unreactive. SN2 reactions, which are common here, work best with primary or activated (e.g., benzylic, allylic) halides.[14][15] Secondary halides react slower, and tertiary halides will likely lead to elimination side reactions.[14]

  • Temperature Too Low: The reaction may simply lack the activation energy to proceed at a reasonable rate. This is especially true for less reactive alkylating agents.

Issue 2: Product Mixture Dominated by the "Wrong" Isomer

This is a problem of selectivity, not conversion. The solution lies in understanding and applying chemical principles to steer the reaction.

The Hard and Soft Acids and Bases (HSAB) principle is a powerful qualitative tool for predicting the outcome of these reactions.[16][17][18]

  • Hard Nucleophiles/Electrophiles: Tend to be small, highly charged, and not very polarizable. Interactions are primarily electrostatic (ionic).[19]

  • Soft Nucleophiles/Electrophiles: Tend to be larger, have a lower charge density, and are more polarizable. Interactions are primarily orbital-driven (covalent).[19]

In the triazolopyridin-8-olate anion:

  • The Oxygen atom is a Hard Nucleophilic Center .

  • The Triazole Nitrogen atom is a Soft Nucleophilic Center .

Therefore, the selectivity can be controlled by choosing an alkylating agent with the appropriate "hardness":

  • To favor O-alkylation (Hard-Hard interaction): Use a Hard Electrophile .

  • To favor N-alkylation (Soft-Soft interaction): Use a Soft Electrophile .

These two competing pathways dictate the final product ratio based on reaction conditions.[20][21][22]

  • Kinetic Control: The product that forms fastest dominates. This pathway has the lower activation energy. These conditions are typically low temperature and short reaction times .[5] O-alkylation is often the kinetic product because the deprotonated oxygen has a higher charge density.

  • Thermodynamic Control: The most stable product dominates. The reaction is allowed to reach equilibrium, and the product with the lowest Gibbs free energy prevails. These conditions are typically higher temperature and longer reaction times , allowing the initially formed kinetic product to revert and form the more stable isomer.[5] N-alkylation often leads to a more stable aromatic system and is frequently the thermodynamic product.

// Invisible nodes for energy levels node [style=invis, width=0]; E0, E1, E2, E3, E4; E0 -> E1 -> E2 -> E3 -> E4 [style=invis];

// Rank alignment {rank=same; "Start"} {rank=same; "TS_N"} {rank=same; "TS_O"} {rank=same; "Product_O"} {rank=same; "Product_N"}

// Energy annotations edge [style=invis, arrowhead=none]; "TS_N" -> "TS_O" [label="ΔEa"]; "Product_O" -> "Product_N" [label="ΔG"]; } .enddot Caption: Reaction energy diagram for competing pathways.

Parameter Optimization Matrix

This table summarizes how to adjust reaction parameters to favor your desired isomer.

ParameterTo Favor N-Alkylation (Soft Site)To Favor O-Alkylation (Hard Site)Rationale
Alkylating Agent R-I, R-Br (Soft Leaving Groups)R-OTf, R-OTs, R₂SO₄ (Hard Leaving Groups)HSAB Principle: Match the softness of the electrophile to the desired nucleophilic site.[1]
Temperature Higher (e.g., 80-120 °C)Lower (e.g., 0 °C to RT)Thermodynamic vs. Kinetic Control: High T allows equilibration to the more stable N-isomer. Low T traps the faster-forming O-isomer.[4][5]
Base Weak, non-coordinating (e.g., Cs₂CO₃)Strong, coordinating (e.g., NaH, KH)The counter-ion can influence the reactivity of the anion. Softer cations (Cs⁺) allow for more N-alkylation.
Solvent Polar Aprotic (DMF, DMSO)Less Polar (THF, Dioxane) or ProticPolar aprotic solvents promote dissociation of ion pairs, freeing the "softer" N-site for reaction.[3]
Reaction Time LongerShorterAligns with Thermodynamic (longer) vs. Kinetic (shorter) control.

Experimental Protocols

The following are starting-point protocols. You must monitor your reaction by TLC or LCMS and optimize based on the principles described above.

Protocol 1: General Procedure for Selective N-Alkylation (Thermodynamic Conditions)

This protocol is designed to favor the thermodynamically stable N-alkylated product.

G cluster_workflow N-Alkylation Workflow start 1. Dissolve Substrate (Triazolopyridin-8-ol in DMF) add_base 2. Add Base (Cs₂CO₃, 1.5 eq.) Stir 30 min @ RT add_alkyl 3. Add Alkylating Agent (Alkyl Iodide, 1.2 eq.) heat 4. Heat Reaction (80-100 °C) Monitor by LCMS workup 5. Aqueous Workup & Extraction purify 6. Column Chromatography

Methodology:

  • To a solution of triazolopyridine-8-ol (1.0 eq.) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., a primary alkyl iodide, 1.2 eq.) to the mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LCMS. The reaction may require 4-24 hours.

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography to isolate the N-alkylated product.

Protocol 2: General Procedure for Selective O-Alkylation (Kinetic Conditions)

This protocol uses conditions designed to trap the kinetically favored O-alkylated product.

G cluster_workflow O-Alkylation Workflow start 1. Dissolve Substrate (Triazolopyridin-8-ol in THF) cool 2. Cool to 0 °C add_base 3. Add Base (NaH, 1.1 eq.) Stir 30 min @ 0 °C add_alkyl 4. Add Alkylating Agent (e.g., Benzyl Bromide, 1.1 eq.) Keep at 0 °C monitor 5. Monitor Closely (TLC/LCMS) Quench when done (1-3 h) purify 6. Quench, Workup, & Purify

Methodology:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of triazolopyridine-8-ol (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., dimethyl sulfate or benzyl bromide, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction closely by TLC or LCMS. Kinetic reactions are fast; check every 15-30 minutes. The reaction is typically complete in 1-4 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

References

  • Williamson, A. (1850).
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available at: [Link]

  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Available at: [Link]

  • Fiveable. (n.d.). Hard-Soft Acid-Base (HSAB) Theory | Inorganic Chemistry I Class Notes. Available at: [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society.
  • University of Maryland. (n.d.). Hard-Soft Acid-Base Theory. Available at: [Link]

  • ResearchGate. (2005). Hard-soft acid-base (HSAB) principle and difference in d-orbital configurations of metals explain the regioselectivity of nucleophilic attack to a carbinol in Friedel-Crafts reaction catalyzed by Lewis and protonic acids. Available at: [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Available at: [Link]

  • MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Arkat USA. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.
  • RSC Publishing. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(I)-catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • ACS Publications. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Elsevier. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
  • ResearchGate. (n.d.). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Available at: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]

  • ResearchGate. (n.d.). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Available at: [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Available at: [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. A Textbook of Organic Chemistry – Volume I. Available at: [Link]

  • National Institutes of Health. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Available at: [Link]

  • Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. (2024). Determination of pKa of triazolo[5,1-c][14][17][23]triazines in non-aqueous media by potentiometric titration. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. Chemical Communications. Available at: [Link]

  • Molecular Biology. (n.d.). Modification of Heterocyclic Bases. Reactions at Pyridine Nitrogens. Available at: [Link]

  • ResearchGate. (n.d.). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions.... Available at: [Link]

  • ACS Publications. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available at: [Link]

  • University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Available at: [Link]

  • National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Available at: [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

Sources

Troubleshooting

Recrystallization solvents for [1,2,4]triazolo[1,5-a]pyridin-8-ol

To: User From: Technical Support Center – Chemical Purification Division Subject: Recrystallization Guide for [1,2,4]Triazolo[1,5-a]pyridin-8-ol (CAS 86467-41-6) Introduction: Chemical Profile & Purification Strategy Wel...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Chemical Purification Division Subject: Recrystallization Guide for [1,2,4]Triazolo[1,5-a]pyridin-8-ol (CAS 86467-41-6)

Introduction: Chemical Profile & Purification Strategy

Welcome to the technical guide for the purification of [1,2,4]triazolo[1,5-a]pyridin-8-ol . This compound presents a unique purification challenge due to its amphoteric nature . It contains a basic nitrogen system (the triazolo-pyridine core) and an acidic phenolic hydroxyl group at the 8-position.

Successful recrystallization requires balancing these dual properties. Unlike simple neutral organics, the solubility of this compound is heavily pH-dependent. Our recommended workflow prioritizes Acid-Base Precipitation as a primary purification step to remove bulk impurities, followed by Recrystallization for final polishing.

Part 1: Solvent Selection & Solubility Data

Q: What is the primary solvent system recommended for recrystallization? A: We recommend Ethanol (EtOH) or Ethanol/Water mixtures as the primary starting point. The 8-hydroxy group facilitates hydrogen bonding, making short-chain alcohols ideal.

Q: My compound is insoluble in Ethanol even at reflux. What now? A: Switch to a Dipolar Aprotic / Anti-solvent system. Dissolve the compound in a minimum amount of hot DMF (Dimethylformamide) or DMSO , then slowly add Water until turbidity persists. Cool slowly to crystallize.

Q: Can I use non-polar solvents like Hexane or Ether? A: No. This compound is too polar to dissolve in non-polar hydrocarbons. However, Hexane can be used as an anti-solvent to force precipitation from Ethyl Acetate or Chloroform solutions.

Solubility Profile Table
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95-100%) HighModerateExcellent Best balance for standard recrystallization.
Methanol Very HighHighGoodRisk of low yield due to high cold solubility.
Water LowVery LowAnti-Solvent Use to precipitate from alcohols or DMF.
DMF / DMSO Very HighHighSolventUse only if alcohol recrystallization fails.
Ethyl Acetate ModerateLowModerateGood for washing or liquid-liquid extraction.
DCM / Chloroform ModerateLowModerateUseful for extraction, less ideal for crystallization.

Part 2: Troubleshooting Common Issues

Issue 1: "The product is oiling out instead of crystallizing."

  • Cause: The solution is too concentrated, or the anti-solvent (water) was added too quickly, causing the compound to crash out as a liquid phase before organizing into a lattice.

  • Solution:

    • Re-heat the mixture until clear.

    • Add a small amount of pure solvent (ethanol) to slightly lower the saturation.

    • Seed the solution: Add a tiny crystal of pure product to the hot solution.

    • Cool very slowly (wrap the flask in foil or a towel).

Issue 2: "The crystals are colored (yellow/brown) but should be off-white."

  • Cause: Oxidation of the phenolic hydroxyl group or trapped trace metal impurities.

  • Solution:

    • Perform the recrystallization in the presence of Activated Charcoal .

    • Add charcoal (1-5% wt/wt) to the hot solution.

    • Stir for 5-10 minutes.

    • Filter hot through a Celite pad to remove charcoal.

    • Proceed with cooling.[1]

Issue 3: "I have very low recovery (yield)."

  • Cause: The compound is likely too soluble in the mother liquor, or the pH is not at the isoelectric point.

  • Solution:

    • Concentrate the mother liquor by rotary evaporation to 50% volume and cool again.

    • Check the pH of the mother liquor.[1] Adjusting pH to ~6.5 - 7.5 (neutral) often minimizes solubility for this amphoteric species, forcing more precipitation.

Part 3: Step-by-Step Protocols

Protocol A: Acid-Base Precipitation (Primary Purification)

Best for crude material with >5% impurities.

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL per gram). Stir until dissolved. (Filter if insoluble black tar remains).

  • Precipitation: Slowly add 2M NaOH or Sat. NaHCO₃ dropwise while stirring.

  • Target pH: Monitor pH. As you approach pH 6-7 , a thick precipitate will form.

  • Collection: Stir for 30 minutes to ensure complete precipitation. Filter the solid and wash with cold water.[2]

  • Drying: Dry the solid thoroughly before attempting recrystallization (water can interfere with organic solvent solubility).

Protocol B: Recrystallization (Polishing)

Best for material with >95% purity requiring final polishing.

  • Setup: Place the dry solid in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Ethanol (approx. 5-10 mL/g). Heat to reflux (boiling).

  • Saturation: If not fully dissolved, add more Ethanol in small portions (1 mL at a time) until the solution is clear.

    • Note: If colored, add activated charcoal here and filter hot.

  • Cooling: Remove from heat. Let the flask cool to room temperature undisturbed.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the crystals using vacuum filtration. Wash with a small amount of ice-cold Ethanol .

  • Drying: Dry under vacuum at 40-50°C.

Part 4: Process Visualization

The following diagram outlines the decision logic for purifying [1,2,4]triazolo[1,5-a]pyridin-8-ol.

PurificationWorkflow Start Crude [1,2,4]triazolo[1,5-a]pyridin-8-ol PurityCheck Est. Purity > 95%? Start->PurityCheck AcidBase Protocol A: Acid-Base Precipitation (Dissolve in HCl -> Neut. with NaOH) PurityCheck->AcidBase No (<95%) Recryst Protocol B: Recrystallization PurityCheck->Recryst Yes (>95%) AcidBase->Recryst Dried Solid SolventChoice Solvent Selection Recryst->SolventChoice Ethanol Solvent: Ethanol (Reflux) SolventChoice->Ethanol Standard DMF Solvent: DMF + Water (Anti-solvent) SolventChoice->DMF If insoluble in EtOH Charcoal Add Activated Charcoal (If colored impurities) Ethanol->Charcoal Optional Final Pure Crystalline Solid Ethanol->Final DMF->Charcoal Optional DMF->Final Charcoal->Final

Caption: Decision tree for the purification of amphoteric triazolopyridinols, selecting between acid-base precipitation and solvent recrystallization.

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles. Lviv Polytechnic National University. Reviews synthetic pathways for 8-substituted derivatives, establishing the stability of the core ring system.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Provides general reaction conditions and solvent compatibilities (Ethanol, Toluene) for this heterocyclic class.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Authoritative guide on solvent selection principles (Selectivity, Solubility curves) applicable to polar heterocycles.

  • [1,2,4]Triazolo[1,5-a]pyridin-8-ol (CAS 86467-41-6). ChemicalBook. Confirms chemical identity and physical property data points.

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Describes crystallization of similar nitrogen-rich systems from water/ethanol mixtures.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Assignment: [1,2,4]Triazolo[1,5-a]pyridine vs. [1,2,4]Triazolo[4,3-a]pyridine via NMR

[1][2] Executive Summary In heterocyclic drug discovery, the distinction between [1,2,4]triazolo[1,5-a]pyridine (thermodynamic isomer) and [1,2,4]triazolo[4,3-a]pyridine (kinetic isomer) is a critical quality gate. These...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In heterocyclic drug discovery, the distinction between [1,2,4]triazolo[1,5-a]pyridine (thermodynamic isomer) and [1,2,4]triazolo[4,3-a]pyridine (kinetic isomer) is a critical quality gate. These regioisomers often exhibit vastly different biological activities and metabolic stability profiles.

While Mass Spectrometry (MS) cannot distinguish these isomers (identical


), Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof. This guide outlines a robust analytical workflow, moving beyond ambiguous 1H NMR shifts to the "gold standard" of 15N-HMBC  and Dimroth Rearrangement  monitoring.

The Mechanistic Context: Dimroth Rearrangement[3][4][5][6]

The core challenge in synthesizing triazolopyridines is the Dimroth Rearrangement . Syntheses targeting the [4,3-a] isomer (often via oxidative cyclization of hydrazones) can inadvertently yield the [1,5-a] isomer if the reaction conditions (heat, base, or acid) favor thermodynamic equilibration.

Understanding this mechanism is the first step in interpreting your NMR data. If your "kinetic" product was exposed to heat or base, it has likely rearranged.

DimrothRearrangement Kinetic [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Isomer) Intermed Ring Opening (Imino-Intermediate) Kinetic->Intermed Base/Heat (Nucleophilic Attack) Intermed->Intermed Bond Rotation (180°) Thermo [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Isomer) Intermed->Thermo Recyclization (N-Bridgehead Shift)

Figure 1: The Dimroth Rearrangement pathway. The [4,3-a] isomer undergoes ring opening and rotation to re-close as the more stable [1,5-a] isomer.

Comparative NMR Analysis

A. 1H NMR: The "Peri-Proton" Diagnostic

While proton shifts are solvent-dependent, the spatial environment of the proton peri to the bridgehead nitrogen provides a strong initial clue.

  • [1,2,4]Triazolo[4,3-a]pyridine: The proton at position 5 (H-5) is spatially close to the bridgehead nitrogen (N-4). The magnetic anisotropy of the N-N bond and the lone pair often results in a distinct downfield shift.

  • [1,2,4]Triazolo[1,5-a]pyridine: The proton at position 8 (H-8) is peri to the bridgehead nitrogen (N-1).

Critical Warning: 1H NMR alone is often insufficient for novel derivatives because substituent effects can override ring-current effects. Do not rely solely on 1H NMR for new chemical entities.

B. 15N NMR: The Gold Standard

The most reliable method for distinguishing these isomers is 15N NMR , typically accessed indirectly via 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) at natural abundance. The chemical shift of the bridgehead nitrogen is the definitive marker.

  • [4,3-a] Isomer (Pyridine-like N): The bridgehead nitrogen (N-4) is in a "pyridine-like" environment.[1] It is significantly deshielded .

  • [1,5-a] Isomer (Pyrrole-like N): The bridgehead nitrogen (N-1) is in a "pyrrole-like" environment (contributing to the 10

    
    -electron aromatic system). It is significantly shielded .
    
C. Data Summary Table
Feature[1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[1,5-a]pyridine
Nature Kinetic ProductThermodynamic Product
Bridgehead N N-4 (Pyridine-like)N-1 (Pyrrole-like)
15N Shift (approx) ~250 - 270 ppm (Deshielded)~150 - 170 ppm (Shielded)
Key HMBC Triazole Proton (H-3) correlates to C-8a and N-4 Triazole Proton (H-2) correlates to C-8a and N-1
Stability Rearranges with Base/HeatStable

Note: 15N shifts are referenced to liquid NH3. Values may vary by ~10-20 ppm depending on substituents and solvent (DMSO-d6 vs CDCl3).

Experimental Protocol: The Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this specific workflow. This protocol validates the structure using internal consistency.

Step 1: Sample Preparation
  • Concentration: Dissolve >10 mg of compound in 0.6 mL DMSO-d6. (High concentration is required for 15N detection at natural abundance).

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Sequence
  • 1H NMR (16 scans): Assess purity and identify the singlet proton on the triazole ring.

  • 1H-13C HSQC: Assign all protonated carbons.

  • 1H-13C HMBC: Establish the connectivity of the quaternary bridgehead carbon.

  • 1H-15N HMBC (Long-range):

    • Optimization: Set the long-range coupling constant (

      
      ) to 5-8 Hz . This is critical for seeing the 2-bond or 3-bond correlation from the triazole proton to the bridgehead nitrogen.
      
    • Scans: Minimum 128 scans (or more depending on cryoprobe availability).

Step 3: Data Interpretation (Decision Logic)

NMR_Workflow Start Isolate Compound H1 Run 1H NMR Identify Triazole Singlet Start->H1 N15 Run 1H-15N HMBC (Focus: Bridgehead N) H1->N15 CheckShift Check 15N Chemical Shift N15->CheckShift ResultA Shift ~160 ppm (Shielded) Isomer: [1,5-a] CheckShift->ResultA Upfield ResultB Shift ~260 ppm (Deshielded) Isomer: [4,3-a] CheckShift->ResultB Downfield

Figure 2: Decision tree for structural assignment using 15N HMBC chemical shifts.

Advanced Validation: The "Chemical Proof"

If access to a 15N probe is unavailable, use the Chemical Stability Test (Dimroth Check):

  • Take an aliquot of your product in DMSO-d6.[2]

  • Add a drop of D2O/NaOD (base) or heat the tube to 80°C for 1 hour.

  • Re-run 1H NMR.

    • No Change: You likely have the thermodynamic [1,5-a] isomer.

    • New Peaks Appear: You had the [4,3-a] isomer, and it is rearranging to [1,5-a].

References

  • Differentiation of Triazolopyrimidine Regioisomers by 1H-15N HMBC: Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.

  • Dimroth Rearrangement Mechanism: Potts, K. T. (1977). The Dimroth Rearrangement in Heterocyclic Chemistry. Comprehensive Heterocyclic Chemistry.

  • 15N NMR Chemical Shifts in Heterocycles: Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N Heteronuclear Shift Correlation. Journal of Natural Products.

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Hydroxy-Triazolopyridines

Introduction: The Analytical Imperative for Triazolopyridines in Drug Development The triazolopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Triazolopyridines in Drug Development

The triazolopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, from antidepressants like Trazodone to targeted cancer therapies such as Tucatinib.[1] The introduction of a hydroxyl (-OH) group, a common metabolic transformation or a deliberate synthetic modification to enhance solubility and target engagement, fundamentally alters the molecule's physicochemical properties. For drug development professionals, understanding the fate of these compounds in vivo is not just a regulatory requirement but a critical step in optimizing drug efficacy and safety.[2][3]

Mass spectrometry (MS) is the cornerstone of drug metabolite identification.[2][3][4] An unambiguous understanding of how a parent molecule like a hydroxy-triazolopyridine fragments within the mass spectrometer is paramount. This knowledge allows us to rapidly identify metabolites in complex biological matrices, differentiate between isomers, and gain structural insights without the arduous process of authentic standard synthesis.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of hydroxy-triazolopyridines. We will dissect the fragmentation logic driven by different ionization techniques, explore the directing influence of the hydroxyl group, and present a robust experimental framework for acquiring high-fidelity data.

Ionization Techniques: A Comparison of Hard vs. Soft Ionization for Hydroxy-Triazolopyridines

The choice of ionization technique is the most critical experimental parameter, dictating the type and extent of fragmentation observed. For heterocyclic molecules like triazolopyridines, the primary choices are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5] This process imparts significant internal energy, leading to extensive and often complex fragmentation. While EI can provide a detailed molecular fingerprint, the molecular ion (M+) may be weak or entirely absent for certain heterocyclic structures, making it challenging to determine the parent mass.[6][7]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for the polar, functionalized molecules prevalent in drug metabolism studies. ESI generates protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode with minimal initial fragmentation.[8][9] Subsequent fragmentation is achieved in a controlled manner using tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID). This controlled fragmentation is indispensable for systematic structural elucidation.[10]

For the analysis of hydroxy-triazolopyridines, especially in a drug development context, ESI is overwhelmingly the preferred method . Its ability to preserve the molecular ion and allow for controlled MS/MS experiments provides more direct and interpretable structural information than the often-overwhelming fragmentation produced by EI.

General Fragmentation Pathways of the Protonated Triazolopyridine Core

Under positive-mode ESI-MS/MS conditions, the fragmentation of the protonated triazolopyridine core is dictated by the relative stability of the two fused heterocyclic rings and the proton affinity of the various nitrogen atoms. The initial protonation site significantly influences the subsequent fragmentation cascade.

The triazole ring is generally less stable and more susceptible to initial fragmentation than the pyridine ring. Common fragmentation pathways for the core structure often involve the elimination of small, stable neutral molecules.

A foundational fragmentation pathway involves the cleavage of the triazole ring. This can proceed via several routes, most commonly involving the loss of nitrogen gas (N₂) or hydrocyanic acid (HCN).

G M0 Protonated Triazolopyridine [M+H]+ F1 Loss of N2 [M+H - 28]+ M0->F1 - N2 F2 Loss of HCN [M+H - 27]+ M0->F2 - HCN F3 Fragmented Pyridine Ring F1->F3 Further Fragmentation F2->F3 Further Fragmentation

Caption: General fragmentation of the protonated triazolopyridine core.

The Directing Influence of the Hydroxyl Group

The position of the hydroxyl group on the triazolopyridine scaffold is the single most important factor directing its fragmentation pattern, providing diagnostic ions that can distinguish between isomers.

Hydroxylation on the Pyridine Ring

When the -OH group is on the pyridine ring, it introduces several characteristic fragmentation channels:

  • Loss of Water (H₂O): This is often a facile and prominent fragmentation pathway, driven by the formation of a stable cyclic ion or a radical cation.

  • Loss of Carbon Monoxide (CO): Following or preceding water loss, the ring can contract, leading to the expulsion of CO. This is a classic fragmentation pathway for hydroxylated pyridines.[11]

  • Combined Losses: Sequential losses, such as H₂O followed by HCN or CO, are common and create a cascade of fragment ions.

The following diagram illustrates a plausible fragmentation pathway for a pyridine-hydroxylated triazolopyridine.

G cluster_main Fragmentation of Pyridine-Hydroxylated Triazolopyridine M0 [M+H]+ F1 [M+H - H2O]+ M0->F1 - H2O F2 [M+H - H2O - CO]+ F1->F2 - CO F3 [M+H - H2O - HCN]+ F1->F3 - HCN

Caption: Key fragmentation pathways for a pyridine-hydroxylated isomer.

Hydroxylation on a Substituent

If the hydroxyl group is on an alkyl substituent attached to the core, the fragmentation will be dominated by cleavages related to that side chain. For example, a hydroxyethyl substituent would likely show a primary loss of formaldehyde (CH₂O, 30 Da) or ethylene glycol (C₂H₄O, 44 Da) depending on the structure.

Comparative Fragmentation Data

The key to differentiating isomers lies in the relative abundance and m/z values of the product ions. The following table summarizes hypothetical but mechanistically sound fragmentation data for two isomeric hydroxy-triazolopyridines, demonstrating how MS/MS can distinguish them.

Precursor Ion (m/z)Ionization ModeCollision EnergyProduct Ion (m/z)Proposed Neutral LossStructural Implication
150.05 ESI+20 eV132.04H₂O (18 Da)Isomer A: -OH on Pyridine Ring
122.06N₂ (28 Da)Triazole Ring Cleavage
104.03H₂O + CO (46 Da)Isomer A: Characteristic of Hydroxypyridine
150.05 ESI+20 eV132.04H₂O (18 Da)Isomer B: -OH on Pyridine Ring
121.05HCN (27 Da)Triazole Ring Cleavage
94.04HCN + HCN (54 Da)Isomer B: Different Ring Fragmentation

Note: This table illustrates the principle. Actual m/z values and relative abundances will depend on the specific isomer and instrument conditions.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a self-validating workflow for the characterization of a novel hydroxy-triazolopyridine using a standard LC-Q-TOF or LC-Orbitrap system.

Objective: To obtain accurate mass MS and MS/MS spectra to confirm the elemental composition and elucidate the fragmentation pathways of a target analyte.

Workflow Diagram:

G prep Sample Preparation - Dissolve in 50:50 ACN:H₂O - Final conc. ~1 µg/mL lc LC Separation - C18 Column (e.g., 2.1x50mm) - Gradient: Water (0.1% FA) to ACN (0.1% FA) - Flow rate: 0.3 mL/min prep->lc ms1 MS1 Full Scan (Survey) - ESI Positive Mode - Mass Range: m/z 100-500 - Acquire Profile Data - Use Lock Mass for Accuracy lc->ms1 dda Data-Dependent MS/MS (DDA) - Isolate Top 3 Precursors - Stepped Collision Energy (e.g., 15, 25, 40 eV) - Dynamic Exclusion: 15s ms1->dda proc Data Processing - Extract Ion Chromatogram - Generate MS/MS Spectrum - Propose Fragment Structures - Confirm with Accurate Mass dda->proc

Caption: Experimental workflow for hydroxy-triazolopyridine analysis.

Step-by-Step Methodology:

  • System Suitability: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's specifications. Perform an infusion of a known standard (e.g., reserpine) to verify mass accuracy (< 5 ppm) and sensitivity.

  • Sample Preparation: Dissolve the purified hydroxy-triazolopyridine standard in a suitable solvent, typically 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC):

    • Employ a reverse-phase C18 column.

    • Use a mobile phase gradient starting from high aqueous (e.g., 95% Water + 0.1% Formic Acid) to high organic (e.g., 95% Acetonitrile + 0.1% Formic Acid) over 5-10 minutes. This ensures the analyte is well-resolved from any impurities.

  • Mass Spectrometry (MS):

    • Ion Source: Operate in positive ion electrospray mode (ESI+). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing the analyte at ~5 µL/min.

    • MS1 Acquisition: Perform a full scan (MS1) from m/z 100-500 to identify the protonated molecular ion ([M+H]+). Ensure the use of a lock mass or internal calibrant to maintain high mass accuracy throughout the run.[12]

    • MS/MS Acquisition: Use a data-dependent acquisition (DDA) method. Set the instrument to trigger MS/MS scans on the most intense ions from the MS1 survey scan. It is crucial to use a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread. This provides a comprehensive fragmentation pattern, revealing both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways in a single analysis.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]+ ion.

    • Average the MS/MS spectra across the chromatographic peak.

    • Using the high-resolution data, calculate the elemental composition for the precursor and all major fragment ions.[13]

    • Propose fragmentation pathways and structures consistent with the observed neutral losses and the principles outlined in this guide.

Conclusion

The mass spectrometric fragmentation of hydroxy-triazolopyridines is a predictable process governed by the fundamental principles of heterocyclic chemistry and ion stability. By leveraging soft ionization techniques like ESI coupled with controlled CID, researchers can generate rich, interpretable data. The hydroxyl group serves as a powerful diagnostic handle, producing characteristic neutral losses (H₂O, CO) that can effectively differentiate between structural isomers. The systematic application of the experimental protocol described herein will empower drug development professionals to rapidly and confidently characterize these important molecules, accelerating the pace of discovery and ensuring a deeper understanding of their metabolic fate.

References

  • Popadyuk, I. I., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 16(8), 749-54. [Link]

  • Pereshivko, L. V., et al. (n.d.). Mass Spectra of New Heterocycles: XXIV.1 Electron Impact and Chemical Ionization Study of Methyl N-[3-Alkoxy... ProQuest. [Link]

  • Pereshivko, L. V., et al. (n.d.). XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)... ProQuest. [Link]

  • Popadyuk, I. I., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. ResearchGate. [Link]

  • Collin, J. E. (1966). ELECTRON IMPACT SPECTROSCOPY OF THE FOUR- AND FIVE-MEMBERED, SATURATED HETEROCYCLIC COMPOUNDS CONTAINING NITROGEN, OXYGEN AND SULFUR. The Journal of Physical Chemistry. [Link]

  • Kovač, T., et al. (2021). Comparison of the collision-induced dissociation of the mass-selected m/z 284 ion–protonated penconazole (Pen) at normalised collision energy. ResearchGate. [Link]

  • Yáñez, M., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]

  • Goolsby, B., & Brodbelt, J. S. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry, 36(8), 896-904. [Link]

  • Unnisa, A., & Rizwan, M. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. [Link]

  • Chowdhury, S. K., et al. (2000). Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Analytical Chemistry, 72(24), 5957-64. [Link]

  • Ahmed, M. (2021). Mass 2021 2 (Electron impact). SlideShare. [Link]

  • Bajrami, B. (n.d.). Identification of Drug Metabolites via Mass Spectrometry. Rusling Research Group. [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. ResearchGate. [Link]

  • Kumar, V., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Various Authors. (2026). Triazolopyridine. Wikipedia. [Link]

  • Kumar, V., et al. (2014). Mass Fragmentation pattern of Compound 4(t)(u)(v). ResearchGate. [Link]

  • Le, T. B., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. [Link]989/12/1/72)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal ofTriazolo[1,5-a]pyridin-8-ol: A Guide for Laboratory Professionals

Proper Disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-ol: A Guide for Laboratory Professionals This guide provides essential safety and logistical information for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-ol,...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-ol: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-ol, a heterocyclic organic compound. The procedures outlined here are designed for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste in a laboratory setting, in compliance with standard safety protocols and regulatory requirements.

Core Principles of Chemical Waste Management

The fundamental principle for the disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-ol is to treat it as hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of structurally related pyridine and triazole derivatives is imperative. These related compounds are often categorized as skin and eye irritants, and potentially toxic if ingested or inhaled. Therefore, in-laboratory treatment or neutralization is not recommended without validated procedures specific to this compound. The primary route of disposal should be through a licensed environmental waste management contractor.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profile of analogous compounds, researchers must assume that[1][2][3]Triazolo[1,5-a]pyridin-8-ol may possess the following hazards:

  • Skin Irritation: May cause redness and irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Toxicity: May be harmful if swallowed or inhaled.

Mandatory Personal Protective Equipment (PPE) when handling[1][2][3]Triazolo[1,5-a]pyridin-8-ol waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber gloves.To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of airborne particles.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step 1: Waste Container Selection Select a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. The container must be in good condition, free of cracks or residues from previous use.

Step-2: Labeling Immediately label the waste container with a "Hazardous Waste" label. The label must include:

  • The full chemical name: "[1][2][3]Triazolo[1,5-a]pyridin-8-ol"

  • The concentration or quantity of the waste.

  • The date the waste was first added to the container.

  • The primary hazards (e.g., "Irritant," "Handle with Care").

  • Your name, laboratory, and contact information.

Step 3: Waste Collection

  • Solid Waste: Carefully transfer solid[1][2][3]Triazolo[1,5-a]pyridin-8-ol and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) into the designated hazardous waste container. Avoid generating dust.

  • Solutions: If in solution, do not mix with other waste streams. Collect in a separate, clearly labeled container.

Step 4: Segregation and Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and strong acids, as reactions with these are possible with pyridine-containing compounds.[4]

WasteDisposalWorkflow Start Start: Generation of [1][2][3]Triazolo[1,5-a]pyridin-8-ol Waste AssessHazards Assess Hazards (Assume Irritant/Toxic) Start->AssessHazards SelectPPE Select and Don Appropriate PPE AssessHazards->SelectPPE SelectContainer Select & Label Hazardous Waste Container SelectPPE->SelectContainer CollectWaste Collect Solid and Liquid Waste Separately SelectContainer->CollectWaste Segregate Segregate from Incompatible Chemicals (e.g., Oxidizers, Strong Acids) CollectWaste->Segregate Store Store in Designated Waste Accumulation Area Segregate->Store ArrangeDisposal Arrange for Pickup by Licensed Waste Disposal Service Store->ArrangeDisposal End End: Compliant Disposal ArrangeDisposal->End

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Decision Framework

The decision-making process for the disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-ol should prioritize safety and regulatory compliance. The following diagram illustrates the logical flow for determining the appropriate disposal path.

DisposalDecision WasteGenerated [1][2][3]Triazolo[1,5-a]pyridin-8-ol Waste Generated IsSDSAvailable Is a specific SDS available? WasteGenerated->IsSDSAvailable IsLabTreatmentProtocolValidated Is a validated in-lab treatment protocol available? IsSDSAvailable->IsLabTreatmentProtocolValidated No FollowSDS Follow specific disposal guidelines in SDS IsSDSAvailable->FollowSDS Yes TreatAsHazardous Treat as Hazardous Waste IsLabTreatmentProtocolValidated->TreatAsHazardous No FollowProtocol Follow validated in-lab treatment protocol IsLabTreatmentProtocolValidated->FollowProtocol Yes PackageForDisposal Package, label, and segregate for professional disposal TreatAsHazardous->PackageForDisposal ContactEHS Contact Environmental Health & Safety (EHS) for pickup PackageForDisposal->ContactEHS

Regulatory Compliance

Disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-ol must adhere to all local, state, and federal regulations governing hazardous waste. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly identified, managed, and disposed of in a compliant manner.

References

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • PubChem. (n.d.).[1][2][3]Triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2016). Degradation of pyridines in the environment. Taylor & Francis Online. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyridin-8-ol

Executive Summary & Risk Context [1,2,4]Triazolo[1,5-a]pyridin-8-ol is a fused heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

[1,2,4]Triazolo[1,5-a]pyridin-8-ol is a fused heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. As a Senior Application Scientist, I must emphasize that while this specific isomer may lack a dedicated, historical toxicological profile, its structural pharmacophores (pyridine and triazole rings) dictate a "Universal Precaution" approach.

The Core Hazard: The molecule combines a basic nitrogen framework with a phenolic hydroxyl group. This amphoteric nature implies potential bioavailability and specific solubility behaviors that drive our safety protocols. We treat this substance as a confirmed irritant and a suspected acute toxin until specific LD50 data proves otherwise.

Composite Hazard Profile (Derived from SAR Analysis)
  • Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful).[1] Structural analogs (e.g., 1,2,4-triazole) exhibit oral toxicity.

  • Skin/Eye Corrosion: Irritant (Category 2). The phenolic moiety can cause protein denaturation on contact.

  • Sensitization: Potential sensitizer due to nucleophilic nitrogen positions.

  • Target Organs: Respiratory tract (mucous membranes), Liver (metabolic processing of heterocycles).

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for impermeability . Standard latex gloves are insufficient for nitrogen-containing heterocycles, which can act as permeation enhancers.

Body ZonePPE RequirementTechnical Rationale & Specification
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95/P100 RespiratorAs a solid, electrostatic dust generation is the primary vector. Inhalation of heterocyclic dusts can trigger rapid bronchial irritation. Do not rely on surgical masks.
Hand (Solid) Nitrile (Minimum 5 mil) For dry weighing. Nitrile provides adequate abrasion resistance and short-term splash protection against the solid.
Hand (Solution) Double Nitrile or Laminate (Silver Shield) CRITICAL: Once dissolved in organic solvents (DMSO, DMF, DCM), the permeation rate increases drastically. DMSO acts as a carrier, dragging the compound through single gloves. Double glove protocol is mandatory.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal against basic/acidic dusts.
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb liquids. If handling >5g, use a disposable Tyvek apron to prevent fabric saturation.

Operational Protocols: Step-by-Step

Phase A: Engineering Controls & Preparation

Before opening the vial, verify the engineering controls. This is a self-validating safety step.

  • Airflow Check: Verify fume hood flow monitor reads between 80–120 fpm.

  • Static Neutralization: Heterocyclic powders are often electrostatic. Place an ionizing bar or use an anti-static gun inside the hood to prevent powder "fly-out" during spatula transfer.

  • Decontamination Zone: Pre-lay a chemically resistant bench mat (absorbent side up) to capture micro-spills.

Phase B: Weighing & Transfer (The High-Risk Moment)

Context: This is the point of highest exposure risk due to dust generation.

  • Don PPE: Put on double nitrile gloves. Ensure cuffs overlap the lab coat.

  • Tare First: Place the receiving vessel (flask/vial) on the balance before opening the chemical container.

  • Transfer: Open the container inside the hood. Use a narrow-neck funnel to minimize the aperture of the receiving flask.

  • Solvent Addition: Add solvent (e.g., DMSO) immediately after weighing to suppress dust.

    • Note: [1,2,4]Triazolo[1,5-a]pyridin-8-ol may exhibit tautomerism (keto-enol), affecting dissolution rates. Vortexing is preferred over sonication to avoid aerosolizing the solution.

Phase C: Reaction & Cleanup
  • Sealing: Use Teflon-lined caps or septa. Avoid standard rubber septa if using halogenated solvents, as leaching can occur.

  • Wipe Down: Immediately wipe the balance area with a solvent-dampened tissue (Ethanol/Water) to pick up invisible dust. Discard this tissue as hazardous waste.

Emergency Response & Disposal

Spill Management Strategy
  • Dry Spill: Do NOT sweep. Sweeping aerosolizes the potent dust. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towels) to capture the solid.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitrogen-rich compounds can sometimes act as oxidizers or combustion promoters under specific conditions.

Waste Disposal Classification

Segregation is vital to prevent side reactions in the waste drum.

  • Stream: Hazardous Waste - Organic.

  • Tagging: Must be labeled "Toxic, Irritant, Nitrogen-Heterocycle."

  • Prohibition: Strictly NO drain disposal. The aquatic toxicity of triazole derivatives is well-documented (often long-lasting effects).[2]

Visualized Safety Workflow (DOT Diagram)

The following diagram illustrates the "Gatekeeper" logic for handling this compound. You must pass each decision node to proceed.

SafetyProtocol Start START: Task Assessment RiskCheck Risk Check: Is quantity > 100mg? Start->RiskCheck PPE_Std PPE Level 1: Nitrile Gloves + Lab Coat + Goggles RiskCheck->PPE_Std No PPE_High PPE Level 2: Double Gloves + Tyvek Sleeves + N95 (if open bench) RiskCheck->PPE_High Yes HoodCheck Engineering Control: Fume Hood Flow > 80fpm? PPE_Std->HoodCheck PPE_High->HoodCheck Stop STOP WORK: Call Facilities HoodCheck->Stop Fail Static Static Control: Use Ionizer/Anti-static Gun HoodCheck->Static Pass Solubilize Solubilization: Add Solvent Immediately (Suppress Dust) Static->Solubilize Waste Disposal: Solid/Liquid Organic Waste (No Drains) Solubilize->Waste

Figure 1: Operational Logic Flow for Handling [1,2,4]Triazolo[1,5-a]pyridin-8-ol. Note the critical "Stop Work" gate at the engineering control check.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link][3][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press.[5] [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 1,2,4-Triazole (Analogous Data).[6][7] ECHA Registration Dossier. [Link]

  • PubChem. (2023). Compound Summary: [1,2,4]Triazolo[1,5-a]pyridine.[6][7][8][9] National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.